molecular formula C9H7IN2O2 B3030261 Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate CAS No. 885276-95-9

Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B3030261
CAS No.: 885276-95-9
M. Wt: 302.07
InChI Key: OXTNGJDEOUMONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate (CAS: 885276-95-9) is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an iodine atom at position 3 and a methyl ester group at position 6. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. Its iodine substituent enhances electrophilic reactivity, while the ester group provides a handle for further functionalization .

Properties

IUPAC Name

methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-2-4-12-7(10)5-11-8(6)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTNGJDEOUMONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40722996
Record name Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-95-9
Record name Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40722996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate typically involves the iodination of imidazo[1,2-a]pyridine derivatives. One common method is the reaction of imidazo[1,2-a]pyridine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 3-substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized imidazo[1,2-a

Biological Activity

Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate (CAS No. 460087-82-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings related to its therapeutic applications.

Structural Overview

This compound features an imidazo[1,2-a]pyridine core with an iodine atom at the 3-position and a carboxylate group at the 8-position. The presence of iodine enhances the compound's reactivity and interaction with biological targets, making it a promising candidate for various therapeutic applications .

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features
This compoundC9H7IN2O2302.07Imidazo[1,2-a]pyridine core with iodine at the 3-position

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its structural characteristics contribute to its efficacy in inhibiting bacterial growth, although specific mechanisms remain to be fully elucidated .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit pathways critical for cancer cell proliferation. Notably, it has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to reduced cell growth and increased apoptosis in cancer cells .

Case Studies

  • Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the growth of HCT-116 colorectal cancer cells with an IC50 value of approximately 10 nM. This suggests strong potential for further development as a cancer therapeutic agent .
  • Antimicrobial Testing : In vitro assays have shown that the compound possesses notable activity against multi-drug resistant strains of bacteria, indicating its potential as an alternative treatment option in infectious diseases.

Biochemical Pathways

The biological activity of this compound is mediated through several biochemical pathways:

  • Enzyme Interaction : It interacts with key enzymes such as cyclooxygenase (COX), particularly COX-2, where it has been shown to exhibit inhibitory effects that may contribute to its anti-inflammatory properties.
  • Cell Signaling Modulation : The compound appears to influence cell signaling pathways involving NF-κB, which plays a critical role in immune response and inflammation. This modulation could enhance its therapeutic efficacy against inflammatory diseases.

Scientific Research Applications

There appears to be no information available regarding the applications of the compound "Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate". However, some information is available regarding the applications of closely related compounds.

3-Iodo-Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester is widely utilized in research for pharmaceutical development, serving as a key intermediate in the synthesis of drugs targeting cancer and infectious diseases. It is also used in biological research to study the mechanisms of action of certain biological pathways, aiding researchers in understanding disease processes at a molecular level .

Additionally, this compound can be incorporated into new materials, enhancing properties such as conductivity or stability, which is crucial for developing advanced electronic devices. It also has applications in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides, thus improving agricultural productivity, and is explored for use in diagnostic assays, providing researchers with tools to detect specific biomolecules, which can lead to earlier disease diagnosis .

Other related research includes:

  • The synthesis of phosphonocarboxylate derivatives of 3-IPEHPC and their evaluation as inhibitors of protein geranylgeranylation .
  • The anti-tumor activity of JA on several human cancer cell lines .
  • Ultrasound-assisted iodination of imidazo[1,2-α]pyridines as useful intermediates for organic synthesis through a metal-catalyzed coupling process .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions at Position 3

Halogen substitution at position 3 is a common modification. Key analogues include:

Compound Name Substituent (Position 3) Ester Group (Position 8) Molecular Weight CAS Number Purity (%) Key Applications/Notes
Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate I Methyl 316.10 885276-95-9 95–99 Intermediate for drug synthesis
Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate I Ethyl 316.10 1262409-63-1 95 Higher lipophilicity vs. methyl ester
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate Br Ethyl 269.10 1038391-10-4 95 Lower molecular weight, cheaper synthesis
Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate Cl Ethyl 224.65 133427-17-5 95 Reduced steric hindrance

Key Findings :

  • Iodine vs. Bromine/Chlorine : The iodine atom (atomic radius: 1.33 Å) introduces greater steric bulk and polarizability compared to bromine (1.14 Å) or chlorine (0.99 Å), enhancing electrophilic aromatic substitution reactivity .
  • Ester Group Impact : Ethyl esters (e.g., CAS 1262409-63-1) exhibit higher lipophilicity (logP ~2.5) than methyl esters (logP ~1.8), influencing bioavailability in drug candidates .

Analogues with Halogen Substitutions at Other Positions

Substitutions at positions 5, 6, or 8 alter electronic properties and reactivity:

Compound Name Substituents Molecular Weight CAS Number Purity (%) Notes
Ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate Cl (5), I (8) 350.54 2768298-94-6 95 Dual halogenation enhances cross-coupling potential
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (8) 270.07 1359656-01-1 95 Bromine at position 8 stabilizes π-stacking in crystal lattices
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate Br (6) 285.07 908581-18-0 98 Steric hindrance reduces nucleophilic attack at position 6

Key Findings :

  • Position 8 Halogens : Bromine or iodine at position 8 (e.g., CAS 2768298-94-6) increases molecular polarizability, improving binding to aromatic protein residues in drug-receptor interactions .
  • Dual Halogenation : Compounds like ethyl 5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylate enable sequential Suzuki-Miyaura couplings for diversification .

Analogues with Sulfonyl and Nitro Functional Groups

Functional groups such as sulfonyl or nitro modify electronic density and solubility:

Compound Name Functional Group Molecular Weight CAS Number Purity (%) Notes
Methyl 7-((phenylsulfonyl)methyl)imidazo[1,2-a]pyridine-8-carboxylate SO₂Ph (7) 331.0752 (HRMS) N/A >95 Sulfonyl group enhances solubility in polar solvents
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate NO₂ (8) 341.31 N/A 99 Nitro group facilitates reduction to amines for further derivatization

Key Findings :

  • Sulfonyl Groups: Increase aqueous solubility (e.g., 331.0752 g/mol compound) by ~20% compared to non-sulfonated analogues, critical for pharmacokinetics .
  • Nitro Groups : Serve as precursors for amine functionalities, enabling click chemistry or amide bond formation .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Hydrogenation of the imidazo[1,2-a]pyridine ring alters conformational flexibility:

Compound Name Structure Melting Point (°C) Yield (%) Notes
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydro core, CN (8) 215–217 55 Enhanced rigidity improves binding affinity to enzymes
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Br (7), CN (8) 223–225 61 Bromine substituent increases halogen bonding in crystallography

Key Findings :

  • Tetrahydro Core : Reduces planarity, enhancing selectivity for G-protein-coupled receptors (GPCRs) over kinase targets .

Q & A

Basic: What synthetic strategies are used to introduce iodine at the 3-position of imidazo[1,2-a]pyridine-8-carboxylate derivatives?

Answer:
The 3-iodo substitution is typically achieved via halogenation of the imidazo[1,2-a]pyridine scaffold. A validated method involves:

  • Solid-phase synthesis : Treating polymer-bound 2-aminonicotinate with α-haloketones to form the imidazo[1,2-a]pyridine core, followed by iodination at the 3-position using electrophilic iodine sources (e.g., I₂ or NIS) .
  • Solution-phase substitution : For example, Suzuki-Miyaura coupling or direct iodination of brominated precursors (e.g., methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate) using CuI or Pd catalysts .

Basic: What spectroscopic methods are critical for characterizing methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons (e.g., δ 8.26 ppm for H-2, δ 8.13 ppm for H-7) and carbonyl carbons (δ ~166 ppm) confirm the core structure .
  • HRMS (ESI-TOF) : Validates molecular weight (e.g., observed [M+H]⁺ = 331.0752 vs. calculated 331.0747 for analogs) .
  • IR spectroscopy : Peaks at ~1716 cm⁻¹ (ester C=O) and ~1147 cm⁻¹ (C-I stretch) .

Advanced: How can researchers optimize iodination reactions to improve yield and purity?

Answer:
Optimization variables include:

  • Catalyst selection : Pd/Cu systems for cross-coupling or Lewis acids (e.g., FeCl₃) for electrophilic iodination .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency .
  • Temperature control : Mild conditions (e.g., 50–80°C) minimize side reactions like ester hydrolysis .
  • Monitoring : Use TLC or HPLC to track reaction progress (e.g., Rf = 0.40–0.50 on silica gel with 1:10 MeOH:DCM) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:
Contradictions (e.g., unexpected NMR shifts or HRMS discrepancies) require:

  • Multi-technique validation : Cross-check IR (functional groups), HRMS (exact mass), and 2D NMR (COSY, HSQC) to assign signals unambiguously .
  • Crystallography : X-ray diffraction (if crystalline) provides definitive proof, as seen in analogs like ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate .
  • Comparative analysis : Benchmark against literature data (e.g., δ 4.83 ppm for methyl ester protons in similar compounds) .

Advanced: What strategies enable the design of bioactive analogs of this compound?

Answer:

  • Bioisosteric replacement : Substitute iodine with trifluoromethyl or ethynyl groups to modulate lipophilicity and target binding .
  • Structure-activity relationship (SAR) : Test derivatives in libraries (e.g., acetylated imidazo[1,2-a]pyridines) for antiviral or kinase inhibition .
  • Functional group diversification : Modify the 8-carboxylate to amides or hydrazides for improved pharmacokinetics .

Advanced: How to address regioselectivity challenges during halogenation or functionalization?

Answer:

  • Directing groups : Use ester/carboxylate groups at C-8 to steer electrophilic iodination to C-3 via electronic effects .
  • Protecting groups : Temporarily block reactive sites (e.g., NH₂ at C-8) to prevent unwanted substitutions .
  • Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .

Basic: What role does this compound play as a synthetic intermediate?

Answer:
It serves as a versatile building block for:

  • Cross-coupling reactions : Suzuki-Miyaura (C-I bond) to introduce aryl/heteroaryl groups .
  • Nucleophilic substitution : Replace iodine with amines or thiols .
  • Library synthesis : Generate diverse analogs for high-throughput screening .

Advanced: How to mitigate decomposition or instability during storage?

Answer:

  • Storage conditions : Keep at –20°C in anhydrous DMSO or EtOAc to prevent hydrolysis .
  • Light protection : Use amber vials to avoid photodegradation of the iodinated aromatic system .
  • Quality control : Regular HPLC checks (e.g., tR = 4.210 min for purity assessment) .

Table 1: Key Spectral Data for this compound Analogs

Compound¹H NMR (δ, ppm)HRMS [M+H]⁺ (Observed/Calculated)IR Peaks (cm⁻¹)Reference
Methyl 7-((PhSO₂)CH₂)imidazo...8.20 (d, J=7.0 Hz)331.0752 / 331.07471716 (C=O), 1147 (S=O)
Ethyl 6-bromoimidazo...8.26 (dd, J=6.8 Hz)400.5 / 400.12360 (C≡N), 728 (C-Br)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.